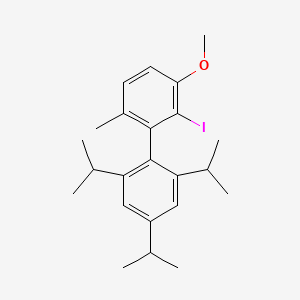

![molecular formula C7H5N3O2 B1400562 [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid CAS No. 1216218-95-9](/img/structure/B1400562.png)

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid

Overview

Description

“[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this product, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-A]pyrazine derivatives were synthesized .Molecular Structure Analysis

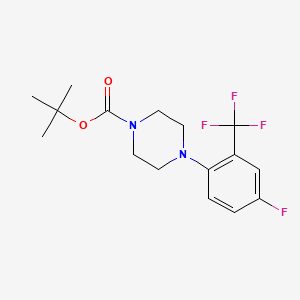

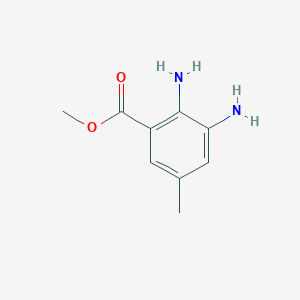

The molecular structure of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is characterized by an empirical formula (Hill Notation) of C7H5N3O2 and a molecular weight of 163.13 . The SMILES string representation of the molecule is OC(=O)c1ccc2nncn2c1 .Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives are complex. For instance, a series of novel triazolo[4,3-A]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .Scientific Research Applications

Synthesis Methods

- A novel method for synthesizing [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids was developed, using acetohydrazides cyclized with Lawesson’s reagent. This method avoids racemization even with chiral carbon present near the heterocycle (Moulin, Martinez, & Fehrentz, 2006).

- Novel 1,2,4-Triazolo[4,3-a]pyridine derivatives with potential antihypertensive properties were synthesized from 5-methyl-6-cyano-7-hydrazino-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid (Kumar & Mashelkar, 2008).

Biological and Pharmacological Potential

- Research focused on synthesizing and assessing biological properties of novel [1,2,4]triazolo[4,3-a]pyridine derivatives, which showed a range of biological activities (Karpina et al., 2019).

- The compound 8-chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine demonstrated significant herbicidal activity, showing promise as a novel herbicide against a range of weeds (Liu et al., 2015).

Chemical Properties and Applications

- Efficient synthesis methods for [1,2,4]triazolo[4,3-a]pyridines were explored, such as metal-free oxidative N-N bond formation and palladium-catalyzed monoarylation, indicating diverse applications in medicinal chemistry (Zheng et al., 2014); (Reichelt et al., 2010).

- A novel approach for the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine was developed, with potential applications in bio-medicinal chemistry due to their diverse biological activities (Gandikota et al., 2017).

Crystallography and Structural Analysis

- The crystal structure of novel [1,2,4]Triazolo[4,3-a]pyridine compounds was elucidated, contributing to the understanding of their chemical properties and potential applications (El-Kurdi et al., 2021).

Novel Synthesis Protocols

- Microwave-assisted protocols for synthesizing [1,2,4]triazolo[4,3-a]pyridines were developed, indicating a more environmentally benign and efficient approach compared to traditional methods (Ibrahim, Behbehani, & Ahmed Arafa, 2020).

properties

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQKUFWIVLPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)